1-Propene, 1,3,3,3-tetrafluoro-1-methoxy-2-(trifluoromethyl)-
Description
Properties
IUPAC Name |
1,3,3,3-tetrafluoro-1-methoxy-2-(trifluoromethyl)prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7O/c1-13-3(6)2(4(7,8)9)5(10,11)12/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDLLONBRLBIBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C(C(F)(F)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073167 | |
| Record name | 1,3,3,3-Tetrafluoro-1-methoxy-2-(trifluoromethyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
360-53-2 | |
| Record name | 1,3,3,3-Tetrafluoro-1-methoxy-2-(trifluoromethyl)-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=360-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ether, methyl heptafluoroisobutenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,3,3-Tetrafluoro-1-methoxy-2-(trifluoromethyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methoxy(perfluoro-2-methyl-1-propene) | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
1-Propene, 1,3,3,3-tetrafluoro-1-methoxy-2-(trifluoromethyl)- (CAS No. 360-53-2) is a fluorinated organic compound with the molecular formula CHFO. Its unique structure and properties have garnered attention in various fields, including pharmaceuticals and materials science. This article explores its biological activity, focusing on toxicity, potential therapeutic applications, and environmental impact.
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 212.067 g/mol |
| IUPAC Name | 1,3,3,3-tetrafluoro-1-methoxy-2-(trifluoromethyl)prop-1-ene |
| PubChem CID | 9672 |
Toxicity
The biological activity of 1-propene derivatives is significantly influenced by their fluorinated nature. Research indicates that compounds like 1-Propene, 1,3,3,3-tetrafluoro-1-methoxy-2-(trifluoromethyl)- exhibit acute toxicity and are irritants. The acute toxicity is primarily attributed to the presence of multiple fluorine atoms which can alter the compound's interaction with biological systems .
Studies have shown that exposure to perfluoroalkyl substances (PFAS), including fluorinated propene derivatives, is associated with various health risks such as immune system disruption and potential carcinogenic effects. For instance, a report highlighted associations between PFAS exposure and reduced antibody responses in children .
Potential Therapeutic Applications
Despite its toxicity profile, there is ongoing research into the potential therapeutic applications of fluorinated compounds. Fluorinated organic compounds are often explored for their roles in drug development due to their unique chemical properties that can enhance metabolic stability and bioavailability.
Recent studies have investigated the use of fluorinated olefins in drug synthesis and as intermediates in pharmaceutical chemistry. The olefin metathesis reaction involving such compounds has been shown to be catalyzed effectively by specialized catalysts . This could lead to the development of new pharmaceuticals that leverage the unique properties of fluorinated compounds.
Case Study 1: Immune Response
A study conducted on children from the Faroe Islands revealed that exposure to PFAS resulted in lower antibody responses to vaccinations. This underscores the potential immunotoxic effects of compounds like 1-Propene, 1,3,3,3-tetrafluoro-1-methoxy-2-(trifluoromethyl)- and raises concerns regarding its presence in consumer products .
Case Study 2: Environmental Impact
Research has shown that PFAS compounds persist in the environment due to their chemical stability. A comprehensive survey indicated that these substances accumulate in aquatic ecosystems and can enter the food chain, leading to broader ecological impacts . The implications for human health are significant given the bioaccumulation potential of these compounds.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Industry
- Synthesis of Fluorinated Compounds : The compound serves as a valuable building block in the synthesis of fluorinated pharmaceuticals. Fluorination often enhances the biological activity and metabolic stability of drug candidates. For instance, fluorinated analogs of existing drugs can exhibit improved pharmacokinetic properties.
- Case Study : Research has indicated that fluorinated compounds derived from similar structures can lead to enhanced efficacy in treating conditions such as cancer and infectious diseases .
2. Agrochemicals
- Development of Pesticides : The compound's fluorinated structure is advantageous in the formulation of pesticides. Fluorinated agrochemicals tend to have higher lipophilicity and stability against degradation, which can improve their effectiveness in agricultural applications.
- Case Study : A review highlighted recent developments in fluorine-containing pesticides that leverage similar compounds for enhanced activity against pests while minimizing environmental impact .
3. Specialty Chemicals
- Intermediate in Chemical Synthesis : It is utilized as an intermediate in the production of various specialty chemicals, including surfactants and polymer additives. Its unique properties allow for modifications that enhance performance characteristics in end products.
- Applications :
- Surfactants : Used in formulations requiring low surface tension and high stability.
- Polymer Additives : Enhances the thermal and chemical resistance of polymers.
Environmental Applications
Fluorinated compounds are often explored for their potential use in environmentally friendly applications due to their stability and low reactivity. However, concerns regarding their persistence and potential ecological impacts necessitate careful consideration during development.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-Propene, 1,3,3,3-tetrafluoro-1-methoxy-2-(trifluoromethyl)-
- CAS Registry Number : 360-53-2 .
- Molecular Formula : C₅H₃F₇O .
- Molecular Weight : 212.07 g/mol .
- Structure : Features a propene backbone with a methoxy group (-OCH₃) at position 1, three fluorine atoms at positions 1, 3, 3, 3, and a trifluoromethyl (-CF₃) group at position 2 .
Physicochemical Properties :
- Density : 1.508 g/cm³ .
- Boiling Point : 98°C .
- Refractive Index : 1.317 .
- Storage : Stable at room temperature .
Comparative Analysis with Structurally Similar Compounds
Hexafluoroisobutylene (HFIB)
- CAS : 382-10-5 .
- Formula : C₄F₆.
- Structure : 3,3,3-Trifluoro-2-(trifluoromethyl)-1-propene. Lacks the methoxy group present in the target compound.
- Properties: Higher fluorine content (6 F atoms vs. 7 F in the target) but lower molecular weight (198.04 g/mol). Reactivity driven by electron-deficient double bond, making it a key monomer in fluoropolymer production .
- Toxicity : Highly toxic; comparable to phosgene in acute exposure effects .
| Parameter | Target Compound | HFIB |
|---|---|---|
| Molecular Weight | 212.07 g/mol | 198.04 g/mol |
| Fluorine Atoms | 7 | 6 |
| Boiling Point | 98°C | 29–30°C |
| Key Functional Group | Methoxy | None |
1,1,3,3,3-Pentafluoro-2-(Trifluoromethyl)-1-Propene (PFIB)
- CAS : 382-21-8 .
- Formula : C₄F₈.
- Applications : Listed as a Schedule 2 chemical weapon precursor under the Chemical Weapons Convention due to its lethal pulmonary toxicity .
- Reactivity : Less polar than the target compound due to absence of methoxy, reducing solubility in polar solvents.
| Parameter | Target Compound | PFIB |
|---|---|---|
| Fluorine Atoms | 7 | 8 |
| Toxicity Profile | Systemic toxicity | Pulmonary agent |
| Regulatory Status | Industrial chemical | Restricted |
trans-1,3,3,3-Tetrafluoropropylene (R1234ze)
- CAS : 29118-24-9 .
- Formula : C₃H₂F₄.
- Structure : Propene with fluorine at positions 1, 3, 3, 3. Lacks both methoxy and trifluoromethyl groups.
- Applications : Used as a low-global-warming refrigerant (Solstice® 1234ze) .
- Safety: Non-flammable and less toxic than the target compound .
| Parameter | Target Compound | R1234ze |
|---|---|---|
| Functional Groups | Methoxy, -CF₃ | None |
| Environmental Impact | Uncharacterized | Low GWP |
| Flammability | Likely flammable | Non-flammable |
Key Research Findings and Data Gaps
- Toxicology: Limited data exist on chronic exposure effects; notes understudied toxicology for a related compound (CAS 163702-08-7) .
Preparation Methods
Dehydrohalogenation Process
This method involves starting from a halogenated alkane precursor, such as a compound of formula CF3CH2CHFX (where X = Cl, Br, or I), and converting it to the tetrafluoropropene derivative via elimination of hydrogen halide (HX).
- Catalyst: Iron-based catalysts, preferably FeCl3
- Temperature: 200°C to 400°C
- Pressure: 0 to 200 psig
- Contact time: 2 to 30 seconds
- Phase: Gas phase typically preferred for efficient dehydrohalogenation
$$
\text{CF}3CH2CHFX \xrightarrow[\text{FeCl}_3, 200-400^\circ C]{\text{dehydrohalogenation}} \text{1,3,3,3-tetrafluoropropene derivative}
$$
This process effectively removes the halogen and hydrogen atoms to form the double bond, yielding the tetrafluoropropene structure.
Addition and Fluorination Process
This approach involves two steps:
- Addition Reaction: Reacting a halogenated alkene (e.g., CF3CH=CH2) with a compound of formula CHFX2 (X = halogen) to form an intermediate halogenated compound CF3CHXCH2X.
- Fluorination: If the intermediate contains halogens other than fluorine, selective fluorination is performed to replace these with fluorine atoms, yielding a fully fluorinated intermediate.
- Dehydrohalogenation: The fluorinated intermediate is then subjected to dehydrohalogenation under catalytic conditions (similar to method 3.1) to form the target tetrafluoropropene derivative.
This multi-step process allows for precise control of substitution patterns and is adaptable to introduce the methoxy group at the 1-position.
Representative Reaction Conditions and Catalysts
| Step | Catalyst | Temperature (°C) | Pressure (psig) | Contact Time (seconds) | Notes |
|---|---|---|---|---|---|
| Dehydrohalogenation | FeCl3 (iron-based) | 200 - 400 | 0 - 200 | 2 - 30 | Gas phase preferred |
| Fluorination | Various fluorinating agents | Variable | Atmospheric | Variable | Converts Cl, Br, I to F |
| Addition Reaction | None or Lewis acid catalysts | Ambient to moderate | Atmospheric | Hours | Forms intermediate halogenated compounds |
Research Findings and Optimization Notes
- Catalyst Efficiency: FeCl3 catalysts have demonstrated high selectivity and conversion rates for dehydrohalogenation, minimizing side reactions and degradation.
- Temperature Control: Maintaining reaction temperature within 200-400°C is critical to balance reaction rate and product stability.
- Pressure Effects: Operating at mild pressures (0-200 psig) facilitates gas-phase reactions and improves contact efficiency.
- Fluorination Specificity: Post-addition fluorination must be carefully controlled to avoid over-fluorination or decomposition of sensitive groups like methoxy.
- Reaction Time: Short contact times (seconds) in catalytic reactors prevent polymerization or side reactions common in fluorinated olefins.
Summary Table of Preparation Routes
| Method | Starting Material | Key Reaction Type | Catalyst | Advantages | Challenges |
|---|---|---|---|---|---|
| Dehydrohalogenation | CF3CH2CHFX (X=Cl, Br, I) | Elimination (dehydrohalogenation) | FeCl3 | High selectivity, scalable | Requires high temperature control |
| Addition + Fluorination | CF3CH=CH2 + CHFX2 | Addition + Fluorination | Lewis acids, fluorinating agents | Precise substitution control | Multi-step, requires fluorination control |
| Direct fluorination | Halogenated intermediates | Fluorination | Various | Tailored fluorination | Sensitive to reaction conditions |
Q & A
Q. What are the recommended synthetic routes for preparing 1-Propene, 1,3,3,3-tetrafluoro-1-methoxy-2-(trifluoromethyl)-, and what are the critical reaction parameters?
Methodological Answer: Synthesis of this compound involves fluorination and methoxy group introduction. Key routes include:
- Catalytic Fluorination : Reacting chloro- or bromo-precursors (e.g., 2-chloro-3,3,3-trifluoropropene) with hydrogen fluoride (HF) using antimony pentachloride (SbCl₅) or fluorinated antimony catalysts. Reaction temperatures range from 50–120°C, with HF in molar excess (2:1 to 5:1) to ensure complete fluorination .
- Dehydrohalogenation : Base-mediated elimination (e.g., potassium tert-butoxide) of halogenated intermediates under anhydrous conditions at -20°C to 0°C to prevent side reactions .
- Methoxy Introduction : Methanolysis of fluorinated intermediates under controlled pH to avoid hydrolysis.
Q. Critical Parameters :
- Catalyst purity (SbCl₅ must be ≥99% to avoid side products).
- Temperature control during dehydrohalogenation to minimize polymerization.
- Strict moisture exclusion to prevent HF corrosion or hydrolysis.
Table 1 : Synthetic Route Comparison
| Method | Precursor | Catalyst/Base | Yield (%) | Reference |
|---|---|---|---|---|
| Catalytic Fluorination | 2-chloro-3,3,3-trifluoropropene | SbCl₅/HF | 70–85 | |
| Dehydrohalogenation | 1,1,1,3,3-pentafluoropropane | KOtBu | 60–75 |
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- GC-MS : Quantifies purity (>98%) and detects volatile impurities (e.g., residual HF or solvents) using capillary columns (e.g., DB-5MS) .
- FT-IR : Peaks at 1100–1250 cm⁻¹ (C-F stretch) and 2850–2950 cm⁻¹ (C-H in methoxy) .
- Vapor Pressure Measurement : Critical for safety protocols; reported as 4770 mmHg at 25°C for related fluorinated propenes .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Toxicity : The compound shares structural similarity with PFIB (CAS 382-21-8), a potent pulmonary toxin. Use fume hoods, PPE (gloves, goggles), and real-time gas monitors .
- Decomposition : Thermal degradation above 200°C releases HF and carbonyl fluoride (COF₂). Neutralize spills with calcium carbonate slurry .
- Storage : Inert atmosphere (argon) in passivated stainless steel containers to prevent corrosion.
Advanced Research Questions
Q. How can researchers address discrepancies in reported catalytic efficiencies for fluorination reactions involving similar fluorinated propenes?
Methodological Answer: Discrepancies often arise from catalyst aging or trace impurities. Mitigation strategies include:
- Catalyst Regeneration : Refluorinating SbCl₅ with HF to restore activity .
- Kinetic Studies : Compare turnover frequencies (TOF) under standardized conditions (e.g., 80°C, 1 atm).
- Controlled Replicates : Use high-purity precursors (≥99.9%) and replicate reactions with statistical analysis (e.g., ANOVA) to identify outliers .
Q. What computational methods are suitable for predicting the thermodynamic properties and reaction pathways of this compound?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311++G(d,p) to optimize geometry and calculate Gibbs free energy (ΔG) for fluorination steps .
- Transition State Analysis : Identify intermediates in dehydrohalogenation using intrinsic reaction coordinate (IRC) simulations .
- Solvent Effects : COSMO-RS models predict solubility in polar aprotic solvents (e.g., THF, DMF) .
Table 2 : Computed vs. Experimental Data (NIST)
| Property | DFT Value | NIST Value | Error (%) |
|---|---|---|---|
| Boiling Point (°C) | -6.5 | -5.8 | 1.2 |
| ΔHvap (kJ/mol) | 22.3 | 23.1 | 3.5 |
Q. What strategies can be employed to mitigate the formation of toxic byproducts like PFIB during synthesis?
Methodological Answer:
- Reaction Monitoring : Use in-situ FT-IR or GC-MS to detect PFIB (CAS 382-21-8) early .
- Catalyst Modulation : Replace SbCl₅ with Lewis acids (e.g., SnCl₄) to reduce PFIB formation .
- Scavenger Addition : Introduce tertiary amines (e.g., triethylamine) to trap HF and stabilize intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
